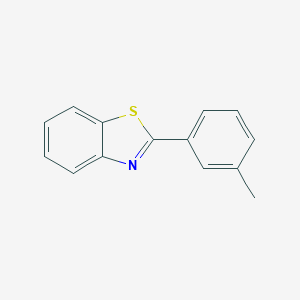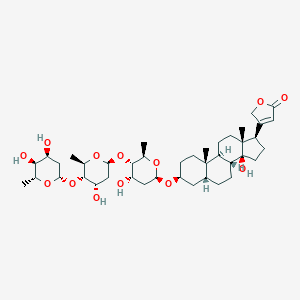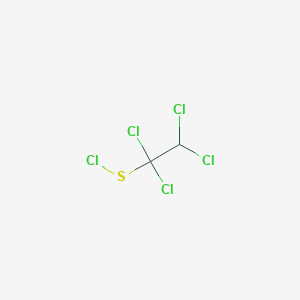
1,1,2,2-Tetrachloroethylsulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,2-Tetrachloroethylsulfenyl chloride, also known as TCESC, is a chemical compound that is widely used in scientific research. It is a colorless liquid that is highly reactive and is primarily used as a reagent in organic synthesis. TCESC is a versatile compound that can be used in a variety of applications, including as a crosslinking agent, a polymerization catalyst, and a reagent for the preparation of sulfenyl chlorides.
Mécanisme D'action
The mechanism of action of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the formation of a sulfenyl chloride intermediate, which can undergo various reactions, such as nucleophilic substitution and addition reactions. The highly reactive nature of 1,1,2,2-Tetrachloroethylsulfenyl chloride makes it an effective reagent for these types of reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride. However, it is known that 1,1,2,2-Tetrachloroethylsulfenyl chloride can react with various biological molecules, such as proteins and nucleic acids, and may have toxic effects on cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,1,2,2-Tetrachloroethylsulfenyl chloride in laboratory experiments is its high reactivity, which allows for efficient and selective reactions. However, 1,1,2,2-Tetrachloroethylsulfenyl chloride is also highly reactive towards air and moisture, which can make it difficult to handle and store. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride is a hazardous substance and should be handled with care.
Orientations Futures
There are several future directions for the use of 1,1,2,2-Tetrachloroethylsulfenyl chloride in scientific research. One potential area of research is the development of new synthetic methods using 1,1,2,2-Tetrachloroethylsulfenyl chloride as a reagent. Another area of research is the study of the toxic effects of 1,1,2,2-Tetrachloroethylsulfenyl chloride on cells and the development of new methods for its safe handling and storage. Additionally, 1,1,2,2-Tetrachloroethylsulfenyl chloride may have potential applications in the development of new materials and pharmaceuticals.
Méthodes De Synthèse
The synthesis of 1,1,2,2-Tetrachloroethylsulfenyl chloride involves the reaction of tetrachloroethylene with sulfur in the presence of a catalyst. The reaction is typically carried out under high pressure and high temperature conditions. The resulting product is then purified using various methods, such as distillation and chromatography.
Applications De Recherche Scientifique
1,1,2,2-Tetrachloroethylsulfenyl chloride is widely used in scientific research as a reagent for the preparation of sulfenyl chlorides. Sulfenyl chlorides are important intermediates in organic synthesis and are used in the preparation of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. 1,1,2,2-Tetrachloroethylsulfenyl chloride is also used as a crosslinking agent in the preparation of polymers and as a polymerization catalyst.
Propriétés
Numéro CAS |
1185-09-7 |
|---|---|
Nom du produit |
1,1,2,2-Tetrachloroethylsulfenyl chloride |
Formule moléculaire |
C2HCl5S |
Poids moléculaire |
234.4 g/mol |
Nom IUPAC |
1,1,2,2-tetrachloroethyl thiohypochlorite |
InChI |
InChI=1S/C2HCl5S/c3-1(4)2(5,6)8-7/h1H |
Clé InChI |
LCVOCDOSGJHZFH-UHFFFAOYSA-N |
SMILES |
C(C(SCl)(Cl)Cl)(Cl)Cl |
SMILES canonique |
C(C(SCl)(Cl)Cl)(Cl)Cl |
Autres numéros CAS |
1185-09-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




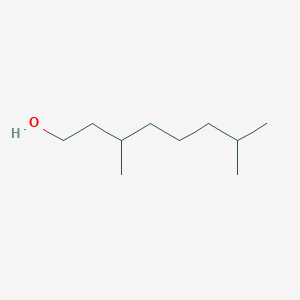

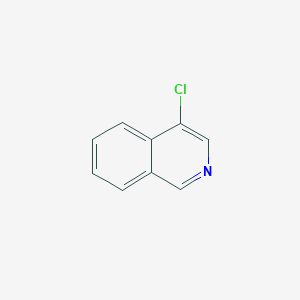
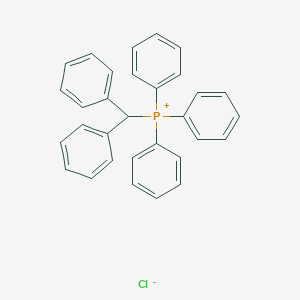

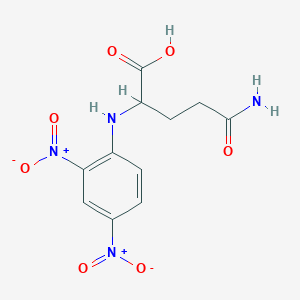
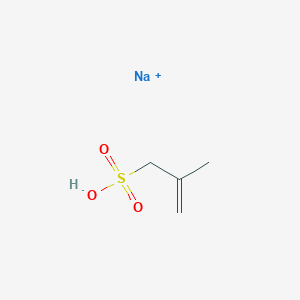


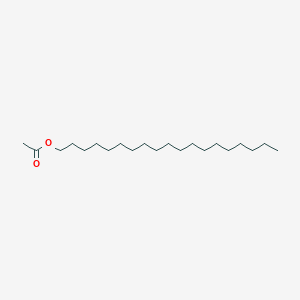
![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)
